Sodium 2-(4-cyclobutylpyridin-2-yl)acetate
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Description
Sodium 2-(4-cyclobutylpyridin-2-yl)acetate, also known as BMS-986231, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a selective antagonist of the cannabinoid receptor type 1 (CB1) and has been investigated for its potential in treating a variety of conditions, including obesity, metabolic disorders, and addiction.
Scientific Research Applications
C−H Activation and Regioselectivity
Sodium acetate plays a crucial role in promoting C−H activation in chemical reactions, as demonstrated by its use in the activation of phenyl imines and 2-phenylpyridines. This process is critical for creating complex organic compounds with precise structural configurations, which has implications for the synthesis of pharmaceuticals and materials. The research highlights the importance of sodium acetate in achieving regioselective outcomes in reactions involving electron-donating and electron-withdrawing substituents, suggesting its potential in fine-tuning chemical processes for desired outcomes (Li, Brennessel, & Jones, 2009).
Catalysis in Domino Reactions
Sodium acetate is also pivotal in catalyzing domino reactions, facilitating the rapid assembly of complex molecules. For instance, it has been used to efficiently catalyze the assembly of salicylaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one to produce medicinally relevant compounds. This showcases its utility in pharmaceutical synthesis, enabling the fast and efficient creation of compounds with potential therapeutic applications (Elinson et al., 2017).
Enhancing Electrochemical Properties
In materials science, sodium acetate has been used to enhance the electrochemical properties of Na3V2(PO4)3 nanograins, which are dispersed in different carbon matrices for use in sodium-ion batteries. The presence of sodium acetate contributes to the formation of conductive networks that improve the cyclability and rate performance of these batteries, highlighting its role in advancing energy storage technologies (Li et al., 2014).
Antimicrobial and Antioxidant Effects
Furthermore, sodium acetate has demonstrated antimicrobial and antioxidant effects in food preservation, particularly in refrigerated sliced salmon. Its efficacy against various spoilage microorganisms and in delaying lipid oxidation extends the shelf life of food products, underscoring its significance in food science and technology (Sallam, 2007).
Properties
IUPAC Name |
sodium;2-(4-cyclobutylpyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.Na/c13-11(14)7-10-6-9(4-5-12-10)8-2-1-3-8;/h4-6,8H,1-3,7H2,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICJMQNYFYSEPL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=C2)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NNaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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